(2S)-1-amino-3-(dimethylamino)propan-2-ol (2S)-1-amino-3-(dimethylamino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18214188
InChI: InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1
SMILES:
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol

(2S)-1-amino-3-(dimethylamino)propan-2-ol

CAS No.:

Cat. No.: VC18214188

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-amino-3-(dimethylamino)propan-2-ol -

Specification

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
IUPAC Name (2S)-1-amino-3-(dimethylamino)propan-2-ol
Standard InChI InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1
Standard InChI Key QIDAFVGPTLOALB-YFKPBYRVSA-N
Isomeric SMILES CN(C)C[C@H](CN)O
Canonical SMILES CN(C)CC(CN)O

Introduction

Chemical Identity and Structural Characteristics

(2S)-1-Amino-3-(dimethylamino)propan-2-ol belongs to the class of amino alcohols, which are organic compounds containing both amine and alcohol functional groups. Its molecular formula is C₅H₁₃N₂O, with a molar mass of 117.17 g/mol. The stereochemistry at the second carbon (C2) is designated as S, critical for its enantioselective interactions.

PropertyValue
IUPAC Name(2S)-1-amino-3-(dimethylamino)propan-2-ol
Molecular FormulaC₅H₁₃N₂O
Molar Mass117.17 g/mol
CAS Registry NumberNot widely reported
Chiral CentersC2 (S configuration)

The compound’s structure features:

  • A primary amino group (-NH₂) at C1.

  • A tertiary dimethylamino group (-N(CH₃)₂) at C3.

  • A secondary hydroxyl group (-OH) at C2.

This arrangement enables diverse chemical reactivity, including hydrogen bonding via the hydroxyl and amino groups, and nucleophilic interactions through the dimethylamino moiety .

Synthesis and Production Methods

Synthetic Routes

The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol typically involves multi-step processes to introduce both amino and dimethylamino groups while preserving stereochemical integrity. A plausible route includes:

  • Amination of Epoxides:

    • Starting with (S)-epichlorohydrin, nucleophilic opening with dimethylamine introduces the dimethylamino group at C3.

    • Subsequent amination at C1 using ammonia or a protected amine source.

    • Key Reaction:

      (S)-Epichlorohydrin+NH(CH₃)₂(2S)-1-Chloro-3-(dimethylamino)propan-2-olNH₃(2S)-1-Amino-3-(dimethylamino)propan-2-ol\text{(S)-Epichlorohydrin} + \text{NH(CH₃)₂} \rightarrow \text{(2S)-1-Chloro-3-(dimethylamino)propan-2-ol} \xrightarrow{\text{NH₃}} \text{(2S)-1-Amino-3-(dimethylamino)propan-2-ol}
    • Catalysts such as Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity .

  • Asymmetric Reduction:

    • Reduction of a ketone precursor, (2S)-1-amino-3-(dimethylamino)propan-2-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent to achieve high enantiomeric excess (ee).

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous-Flow Reactors: Enable precise control over reaction parameters (temperature, pressure) to maximize yield.

  • Chiral Resolution: Techniques such as crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution ensure high enantiopurity.

  • Purification: Column chromatography or recrystallization removes by-products like diastereomers or unreacted starting materials .

Physicochemical Properties

Physical Properties

PropertyValue
Boiling PointEstimated 130–135 °C (extrapolated)
Density~0.89 g/cm³ (similar to analogues)
SolubilityMiscible in water, polar solvents
Melting PointNot well-characterized

The compound’s high solubility in water and polar organic solvents (e.g., ethanol, DMSO) stems from its hydrophilic functional groups. Its basicity (pKa ~9–10 for the amino group) facilitates protonation in acidic environments .

Chemical Reactivity

  • Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).

  • Alkylation: The amino group undergoes alkylation with alkyl halides, forming quaternary ammonium salts.

  • Complexation: The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), relevant in catalysis.

Applications in Scientific Research

Pharmaceutical Intermediate

Chiral amino alcohols are pivotal in synthesizing bioactive molecules:

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral enzymes.

  • Neurological Drugs: Modulates neurotransmitter systems (e.g., dopamine, serotonin) due to structural similarity to endogenous amines .

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand or catalyst in enantioselective reactions:

  • Aldol Reactions: Facilitates stereocontrolled carbon-carbon bond formation.

  • Hydrogenation: Rhodium or ruthenium complexes incorporating this ligand achieve high ee in ketone reductions.

Corrosion Inhibition

In industrial chemistry, amino alcohols function as corrosion inhibitors:

  • Mechanism: Adsorbs onto metal surfaces (e.g., steel, copper), forming protective films via coordination bonds.

  • Synergistic Effects: Combined with iodide ions, inhibition efficiency exceeds 90% in acidic environments .

Future Directions

Research gaps include:

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles in biological systems.

  • Green Synthesis: Developing solvent-free or biocatalytic routes to enhance sustainability.

  • Advanced Applications: Exploration in nanotechnology (e.g., chiral nanoparticles) and biomaterials.

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